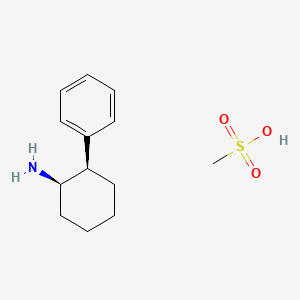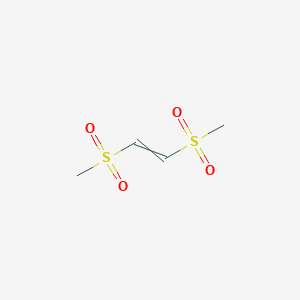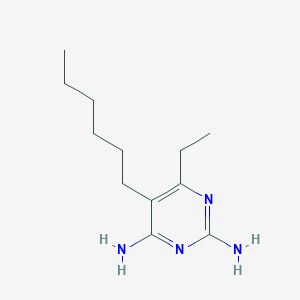
6-Ethyl-5-hexylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-5-hexylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-hexylpyrimidine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with ethyl and hexyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like copper or palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-5-hexylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-5-hexylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Ethyl-5-hexylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis. By binding to the active site of the enzyme, it can prevent the formation of thymidine, thereby inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aminopyrimidines, such as:
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- 2,4-Diamino-6-ethylpyrimidine
Uniqueness
6-Ethyl-5-hexylpyrimidine-2,4-diamine is unique due to its specific ethyl and hexyl substituents, which may confer distinct chemical and biological properties compared to other aminopyrimidines. These unique properties can make it more suitable for certain applications, such as targeted drug design or specialized industrial processes .
Eigenschaften
CAS-Nummer |
37033-24-2 |
|---|---|
Molekularformel |
C12H22N4 |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
6-ethyl-5-hexylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H22N4/c1-3-5-6-7-8-9-10(4-2)15-12(14)16-11(9)13/h3-8H2,1-2H3,(H4,13,14,15,16) |
InChI-Schlüssel |
GTOXMDZYKYIFLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(N=C(N=C1N)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
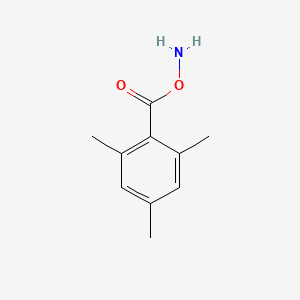
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
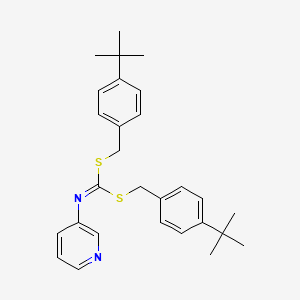
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
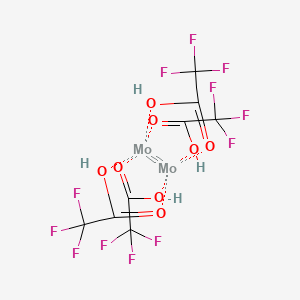
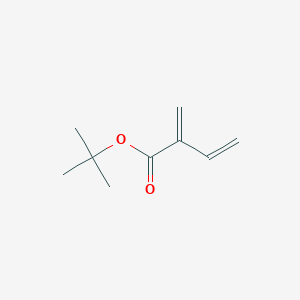
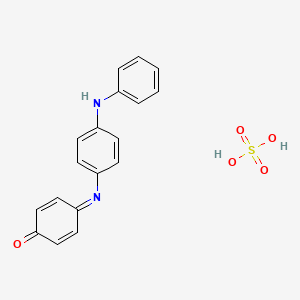
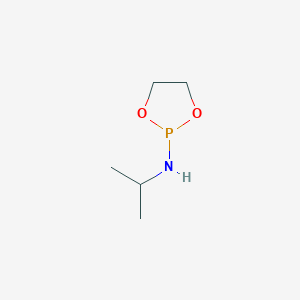

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
